molecular formula C19H20ClN5O4S B3011501 N-(4-chloro-2-methoxy-5-methylphenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide CAS No. 1223859-81-1

N-(4-chloro-2-methoxy-5-methylphenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide

Cat. No. B3011501
CAS RN: 1223859-81-1
M. Wt: 449.91
InChI Key: HWYQHBWGABVOFU-UHFFFAOYSA-N
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Description

N-(4-chloro-2-methoxy-5-methylphenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide is a useful research compound. Its molecular formula is C19H20ClN5O4S and its molecular weight is 449.91. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compounds Synthesis

Heterocyclic compounds, especially those incorporating thiazolo[4,5-d]pyrimidin-6(7H)-yl and morpholino groups, are of significant interest due to their potential biological activities. A study by Abu‐Hashem et al. (2020) on the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone highlighted their anti-inflammatory and analgesic properties. This underscores the potential of N-(4-chloro-2-methoxy-5-methylphenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide in contributing to the development of new therapeutic agents with similar biological activities (Abu‐Hashem et al., 2020).

Crystal Structure Analysis

The study of crystal structures provides crucial information for the design of drugs with improved efficacy and reduced side effects. Research by Galushchinskiy et al. (2017) on the crystal structures of related (oxothiazolidin-2-ylidene)acetamides demonstrates the importance of structural analysis in understanding the interactions at the molecular level, which can guide the synthesis and optimization of novel compounds (Galushchinskiy et al., 2017).

Imaging Agent Development

Compounds featuring morpholino groups have been explored for their potential in developing imaging agents for diseases like Parkinson's disease. Wang et al. (2017) synthesized a compound for imaging of LRRK2 enzyme, highlighting the utility of these structures in creating diagnostic tools (Wang et al., 2017).

Anticancer Activity

The modification of pyrimidine rings, similar to those in this compound, has been linked to anticancer activity. Al-Sanea et al. (2020) discussed the synthesis of certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives, which showed appreciable cancer cell growth inhibition, suggesting the potential of related compounds in cancer therapy (Al-Sanea et al., 2020).

properties

IUPAC Name

N-(4-chloro-2-methoxy-5-methylphenyl)-2-(2-morpholin-4-yl-7-oxo-[1,3]thiazolo[4,5-d]pyrimidin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN5O4S/c1-11-7-13(14(28-2)8-12(11)20)22-15(26)9-25-10-21-17-16(18(25)27)30-19(23-17)24-3-5-29-6-4-24/h7-8,10H,3-6,9H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWYQHBWGABVOFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)OC)NC(=O)CN2C=NC3=C(C2=O)SC(=N3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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